(R)-7-(Trifluoromethyl)chroman-4-amine is a chiral, non-natural amine compound featuring a chroman ring system substituted with a trifluoromethyl group at the 7-position and an amine group at the 4-position. The presence of the trifluoromethyl group is known to modulate the physicochemical properties of organic compounds, often enhancing their metabolic stability and lipophilicity. [] This specific compound serves as a key intermediate in the synthesis of various biologically active molecules, notably acting as a precursor for the development of human Bradykinin B1 receptor antagonists. []
The synthesis of (R)-7-(Trifluoromethyl)chroman-4-amine can be achieved through an enantioselective decarboxylative Mannich reaction. [] This reaction involves employing a copper(I)/(R,R)-Ph-Box complex as a chiral catalyst to facilitate the reaction between a malonic acid half ester and a cyclic aldimine. This approach yields the desired β-amino ester, which can be readily transformed into (R)-7-(trifluoromethyl)chroman-4-amine without any loss in enantiomeric purity. []
The primary application of (R)-7-(trifluoromethyl)chroman-4-amine highlighted within the literature set is its utilization as a key intermediate in the synthesis of chiral chroman-4-amines. [] These chroman-4-amines, specifically those with the (R)-configuration at the 4-position, are identified as crucial building blocks for developing human Bradykinin B1 receptor antagonists. [] Bradykinin B1 receptors are implicated in various inflammatory conditions and pain pathways, making their antagonists potentially valuable therapeutic targets. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: